5-Bromo-1-[(thiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a synthetic compound belonging to the class of triazole derivatives. This compound features a bromine atom, a thiophene moiety, and a triazole ring, making it notable for its potential biological activities. It has garnered interest in scientific research due to its antimicrobial and anticancer properties.
5-Bromo-1-[(thiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine can be classified as:
The synthesis of 5-Bromo-1-[(thiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
The synthesis can be optimized for yield and purity by adjusting reaction conditions such as temperature and solvent choice. For example, microwave-assisted synthesis has been shown to enhance yields compared to conventional heating .
The molecular structure of 5-Bromo-1-[(thiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C7H7BrN4S |
| Molecular Weight | 259.13 g/mol |
| IUPAC Name | 5-bromo-1-(thiophen-2-ylmethyl)-1,2,4-triazol-3-amine |
| InChI Key | SMMMUMCBCVWUIJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1)CN2C(=NC(=N2)N)Br |
The structure features a brominated triazole ring attached to a thiophene group via a methyl linkage.
5-Bromo-1-[(thiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine is capable of undergoing several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 5-Bromo-1-[(thiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets within biological systems:
These interactions can inhibit enzyme activity or modulate receptor functions, contributing to its antimicrobial and anticancer effects .
The physical properties of 5-Bromo-1-[(thiophen-2-y)methyl]-1H-1,2,4-triazol-3-amines include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents; specific solubility data not provided |
The chemical properties include:
| Property | Value |
|---|---|
| Stability | Stable under standard lab conditions |
| Reactivity | Reacts with nucleophiles and electrophiles |
5-Bromo-1-[(thiophen-2-y)methyl]-1H-1,2,4-triazol-3-amines have several scientific applications:
This compound represents a valuable addition to the field of medicinal chemistry due to its unique structural features and biological activities.
CAS No.: 69853-43-6
CAS No.: 21368-49-0
CAS No.: